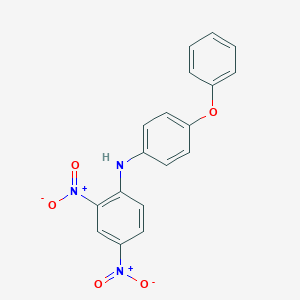![molecular formula C20H20Cl4N2O4 B325188 2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE](/img/structure/B325188.png)
2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE is an organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes two 2,4-dichlorophenoxy groups attached to a propanamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE typically involves the esterification of 2,4-dichlorophenol with propionic acid, followed by amide formation. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and amide formation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of herbicides and pesticides due to its ability to disrupt plant growth.
作用机制
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes involved in cellular metabolism and signaling pathways.
Pathways Involved: It can interfere with the synthesis of essential biomolecules, leading to the disruption of normal cellular functions[][4].
相似化合物的比较
Similar Compounds
- 2-(2,4-dichlorophenoxy)propionic acid
- 2-(2,4-dichlorophenoxy)ethyl ether
- 2,4-dichlorophenoxyacetic acid
Uniqueness
2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE is unique due to its dual 2,4-dichlorophenoxy groups, which enhance its chemical reactivity and biological activity compared to similar compounds .
属性
分子式 |
C20H20Cl4N2O4 |
|---|---|
分子量 |
494.2 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-[2-[2-(2,4-dichlorophenoxy)propanoylamino]ethyl]propanamide |
InChI |
InChI=1S/C20H20Cl4N2O4/c1-11(29-17-5-3-13(21)9-15(17)23)19(27)25-7-8-26-20(28)12(2)30-18-6-4-14(22)10-16(18)24/h3-6,9-12H,7-8H2,1-2H3,(H,25,27)(H,26,28) |
InChI 键 |
JXABHHRQVLKGPQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC(C(=O)NCCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-phenyl-N-[2-(propionylanilino)ethyl]propanamide](/img/structure/B325114.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B325115.png)
![Methyl 5-benzyl-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B325116.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B325117.png)

![Ethyl 4-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B325121.png)
![N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B325126.png)

![(4E)-4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B325128.png)

